3-Methyl-4-nitroisoxazole-5-carbaldehyde
Overview
Description
3-Methyl-4-nitroisoxazole-5-carbaldehyde is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the third position, a nitro group at the fourth position, and an aldehyde group at the fifth position.
Scientific Research Applications
3-Methyl-4-nitroisoxazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoxazole derivatives.
Biology: Isoxazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: The compound is explored for its anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
Target of Action
Isoxazole derivatives, a class to which this compound belongs, are known to interact with various biological targets depending on their specific structure .
Mode of Action
Isoxazole derivatives are synthesized via reactions of aldehydes with primary nitro compounds .
Biochemical Pathways
Isoxazole derivatives are known to be involved in various biochemical processes depending on their specific structure and target .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-nitroisoxazole-5-carbaldehyde typically involves the reaction of aldehydes with primary nitro compounds. One common method is the condensation of 3-oxetanone with primary nitro compounds, which leads to the formation of isoxazole derivatives . Another approach involves the use of ethyl acetoacetate and hydroxylamine hydrochloride under concentrated solar radiation, providing a green and efficient synthetic pathway .
Industrial Production Methods: Industrial production of this compound often employs solvent-free conditions and recyclable catalysts, such as nano-titania, to enhance yield and reduce environmental impact . This method is not only efficient but also aligns with green chemistry principles, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-nitroisoxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the nitro group.
Major Products:
Oxidation: 3-Methyl-4-nitroisoxazole-5-carboxylic acid.
Reduction: 3-Methyl-4-aminoisoxazole-5-carbaldehyde.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 3-Methyl-4-nitroisoxazole-5-carboxylic acid
- 3-Methyl-4-aminoisoxazole-5-carbaldehyde
- 3,4,5-Trimethylisoxazole
Comparison: 3-Methyl-4-nitroisoxazole-5-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the isoxazole ring, which imparts distinct reactivity and biological activitySimilarly, 3-Methyl-4-aminoisoxazole-5-carbaldehyde, with an amino group instead of a nitro group, exhibits different chemical and biological properties .
Properties
IUPAC Name |
3-methyl-4-nitro-1,2-oxazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c1-3-5(7(9)10)4(2-8)11-6-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJTVDSFUIQXPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363290 | |
Record name | 3-Methyl-4-nitroisoxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6436-64-2 | |
Record name | 3-Methyl-4-nitroisoxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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